molecular formula C12H16N6O2 B4375692 1-ETHYL-4-{[(1-ETHYL-1H-PYRAZOL-4-YL)CARBONYL]AMINO}-1H-PYRAZOLE-5-CARBOXAMIDE

1-ETHYL-4-{[(1-ETHYL-1H-PYRAZOL-4-YL)CARBONYL]AMINO}-1H-PYRAZOLE-5-CARBOXAMIDE

Cat. No.: B4375692
M. Wt: 276.29 g/mol
InChI Key: FEYWVLFSVTZKOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-ETHYL-4-{[(1-ETHYL-1H-PYRAZOL-4-YL)CARBONYL]AMINO}-1H-PYRAZOLE-5-CARBOXAMIDE is a synthetic compound with potential applications in various scientific fields. This compound features a pyrazole ring structure, which is known for its stability and versatility in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-ETHYL-4-{[(1-ETHYL-1H-PYRAZOL-4-YL)CARBONYL]AMINO}-1H-PYRAZOLE-5-CARBOXAMIDE typically involves the reaction of 1-ethyl-1H-pyrazole-4-carboxylic acid with an appropriate amine derivative under controlled conditions. The reaction is often carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions usually include a solvent like dimethylformamide (DMF) and a temperature range of 0-25°C.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-ETHYL-4-{[(1-ETHYL-1H-PYRAZOL-4-YL)CARBONYL]AMINO}-1H-PYRAZOLE-5-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the amide or pyrazole nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

1-ETHYL-4-{[(1-ETHYL-1H-PYRAZOL-4-YL)CARBONYL]AMINO}-1H-PYRAZOLE-5-CARBOXAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or ligand for biological receptors.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-ETHYL-4-{[(1-ETHYL-1H-PYRAZOL-4-YL)CARBONYL]AMINO}-1H-PYRAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-ETHYL-4-{[(1-ETHYL-1H-PYRAZOL-4-YL)CARBONYL]AMINO}-1H-PYRAZOLE-5-CARBOXAMIDE is unique due to its specific pyrazole ring structure and the presence of both aminocarbonyl and carboxamide functional groups. These features contribute to its stability and versatility in various chemical reactions and applications.

Properties

IUPAC Name

2-ethyl-4-[(1-ethylpyrazole-4-carbonyl)amino]pyrazole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N6O2/c1-3-17-7-8(5-14-17)12(20)16-9-6-15-18(4-2)10(9)11(13)19/h5-7H,3-4H2,1-2H3,(H2,13,19)(H,16,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEYWVLFSVTZKOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C=N1)C(=O)NC2=C(N(N=C2)CC)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N6O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-ETHYL-4-{[(1-ETHYL-1H-PYRAZOL-4-YL)CARBONYL]AMINO}-1H-PYRAZOLE-5-CARBOXAMIDE
Reactant of Route 2
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1-ETHYL-4-{[(1-ETHYL-1H-PYRAZOL-4-YL)CARBONYL]AMINO}-1H-PYRAZOLE-5-CARBOXAMIDE
Reactant of Route 3
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1-ETHYL-4-{[(1-ETHYL-1H-PYRAZOL-4-YL)CARBONYL]AMINO}-1H-PYRAZOLE-5-CARBOXAMIDE
Reactant of Route 4
1-ETHYL-4-{[(1-ETHYL-1H-PYRAZOL-4-YL)CARBONYL]AMINO}-1H-PYRAZOLE-5-CARBOXAMIDE
Reactant of Route 5
1-ETHYL-4-{[(1-ETHYL-1H-PYRAZOL-4-YL)CARBONYL]AMINO}-1H-PYRAZOLE-5-CARBOXAMIDE
Reactant of Route 6
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1-ETHYL-4-{[(1-ETHYL-1H-PYRAZOL-4-YL)CARBONYL]AMINO}-1H-PYRAZOLE-5-CARBOXAMIDE

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